4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KT-362 involves multiple steps, starting with the preparation of the benzothiazepine core. The key steps include:
Formation of the Benzothiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the benzothiazepine core with 3,4-dimethoxyphenyl ethylamine.
Formation of the Fumarate Salt: The final step involves the reaction of the free base with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of KT-362 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzothiazepine core and subsequent steps.
Purification: Purification of the intermediate and final products using techniques such as crystallization and chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
KT-362 undergoes various chemical reactions, including:
Oxidation: KT-362 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the benzothiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of KT-362 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
KT-362 has a wide range of scientific research applications, including:
Cardiovascular Research: KT-362 is used to study its effects on calcium, potassium, and sodium channels in cardiac cells.
Pharmacological Studies: KT-362 is used to investigate its vasodilatory effects and its potential as an antiarrhythmic agent.
Biological Research: The compound is used to study intracellular calcium mobilization and its effects on various cellular processes.
Industrial Applications: KT-362 is used in the development of new cardiovascular drugs and therapies.
Mechanism of Action
KT-362 exerts its effects by acting as an antagonist of calcium channels, potassium channels, and sodium channels. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular calcium levels. This leads to vasodilation and antiarrhythmic effects . The compound also affects the action potentials of cardiac cells by suppressing various membrane ionic currents .
Comparison with Similar Compounds
KT-362 is unique in its ability to act on multiple ion channels simultaneously. Similar compounds include:
Verapamil: A calcium channel blocker with similar vasodilatory effects but does not act on potassium and sodium channels.
Diltiazem: Another calcium channel blocker with similar properties but different molecular targets.
Gallopamil: A calcium channel antagonist with similar effects on calcium transients but different pharmacological profiles.
KT-362 stands out due to its multi-targeted approach, making it a valuable compound in cardiovascular research .
Biological Activity
4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantyl group, which is known for enhancing the lipophilicity and biological activity of various molecules. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The following mechanisms have been identified:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its anti-inflammatory potential.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by modulating key signaling pathways related to cell growth and survival.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of key findings:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via caspase activation.
- Inflammation Models : In animal models of chronic inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in reducing inflammation.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
Properties
IUPAC Name |
4-[1-(1-adamantyl)ethoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-10(20-15(19)3-2-14(17)18)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVUXYVRWXMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939901 | |
Record name | 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18484-32-7 | |
Record name | Succinic acid, mono(1-(1-adamantyl)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018484327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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